molecular formula C12H12N2O2 B3231576 1-Methyl-6-(1-methyl-6-oxopyridin-2-yl)pyridin-2-one CAS No. 13267-48-6

1-Methyl-6-(1-methyl-6-oxopyridin-2-yl)pyridin-2-one

Cat. No. B3231576
CAS RN: 13267-48-6
M. Wt: 216.24 g/mol
InChI Key: HLIZBVKKSJWFLV-UHFFFAOYSA-N
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Description

1-Methyl-6-(1-methyl-6-oxopyridin-2-yl)pyridin-2-one, also known as MPP, is a chemical compound that has been studied for its potential applications in scientific research. MPP is a pyridone derivative that has been shown to have various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 1-Methyl-6-(1-methyl-6-oxopyridin-2-yl)pyridin-2-one involves the inhibition of MAO-B. MAO-B is an enzyme that breaks down dopamine in the brain. By inhibiting MAO-B, this compound increases the levels of dopamine in the brain, which can alleviate the symptoms of Parkinson's disease.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects. As mentioned earlier, this compound inhibits MAO-B, which increases the levels of dopamine in the brain. This property of this compound has led to its use in the treatment of Parkinson's disease. This compound has also been shown to have anti-inflammatory and antioxidant properties, which may have potential applications in the treatment of other diseases.

Advantages and Limitations for Lab Experiments

1-Methyl-6-(1-methyl-6-oxopyridin-2-yl)pyridin-2-one has several advantages and limitations for lab experiments. One of the advantages of this compound is its ability to inhibit MAO-B, which makes it a useful tool for studying the role of dopamine in the brain. However, one of the limitations of this compound is its potential toxicity. This compound has been shown to be toxic to dopaminergic neurons in vitro, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 1-Methyl-6-(1-methyl-6-oxopyridin-2-yl)pyridin-2-one. One direction is to investigate its potential applications in the treatment of other diseases, such as Alzheimer's disease and multiple sclerosis. Another direction is to study its mechanism of action in more detail, particularly its effects on other neurotransmitters in the brain. Additionally, future research could focus on developing safer and more effective derivatives of this compound for use in scientific research.
Conclusion:
In conclusion, this compound, or this compound, is a chemical compound that has potential applications in scientific research. This compound's ability to inhibit MAO-B and increase dopamine levels in the brain has led to its use in the treatment of Parkinson's disease. However, this compound's potential toxicity may limit its use in certain experiments. Future research could focus on investigating its potential applications in the treatment of other diseases and developing safer and more effective derivatives.

Scientific Research Applications

1-Methyl-6-(1-methyl-6-oxopyridin-2-yl)pyridin-2-one has been studied for its potential applications in various scientific research fields. One of the most significant applications of this compound is in the field of neuroscience. This compound has been shown to be a potent inhibitor of monoamine oxidase B (MAO-B), an enzyme that breaks down dopamine in the brain. This property of this compound has led to its use in the treatment of Parkinson's disease, a neurodegenerative disorder characterized by the loss of dopamine-producing neurons in the brain.

properties

IUPAC Name

1-methyl-6-(1-methyl-6-oxopyridin-2-yl)pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-13-9(5-3-7-11(13)15)10-6-4-8-12(16)14(10)2/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLIZBVKKSJWFLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC=C1C2=CC=CC(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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